molecular formula C9H9NS2 B13629149 4,6-Dimethyl-2(3H)-benzothiazolethione CAS No. 80689-36-7

4,6-Dimethyl-2(3H)-benzothiazolethione

Cat. No.: B13629149
CAS No.: 80689-36-7
M. Wt: 195.3 g/mol
InChI Key: OZPDQKUEDLFNCO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2(3H)-benzothiazolethione (DMABT) is a sulfur-containing heterocyclic compound characterized by a benzothiazole backbone with methyl substituents at positions 4 and 6. Its molecular formula is C₉H₉NS₂, and it exhibits unique chemical reactivity due to the thione (C=S) functional group. DMABT is widely utilized in pharmaceuticals, agrochemicals, and organic synthesis, where it serves as a building block for dyes, pigments, rubber, and plastics . Its fluorescence under specific conditions also makes it valuable in analytical chemistry for detecting and quantifying compounds .

Properties

IUPAC Name

4,6-dimethyl-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPDQKUEDLFNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=S)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282805
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80689-36-7
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80689-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2(3H)-benzothiazolethione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazolethione.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, environmentally friendly reagents and catalysts are preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

4,6-Dimethyl-2(3H)-benzothiazolethione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes.

    Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(3H)-benzothiazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazolethione derivatives share a core benzothiazole-2-thione structure but differ in substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Key Properties/Applications References
4,6-Dimethyl-2(3H)-benzothiazolethione 4-CH₃, 6-CH₃ C₉H₉NS₂ Fluorescent reagent; dye/plastic production
5,6-Dimethyl-2(3H)-benzothiazolethione 5-CH₃, 6-CH₃ C₉H₉NS₂ Molar mass: 195.3 g/mol; storage under inert gas
6-Ethoxy-2(3H)-benzothiazolethione 6-OCH₂CH₃ C₉H₉NOS₂ Melting point: 198–200°C; used in heterocyclic synthesis
4,5,7-Trifluoro-2(3H)-benzothiazolethione 4-F, 5-F, 7-F C₇H₂F₃NS₂ Molecular weight: 221.22 g/mol; specialized applications
6-Nitro-2(3H)-benzothiazolethione 6-NO₂ C₇H₄N₂O₂S₂ logP (octanol/water): 2.493; reactive intermediate
2(3H)-Benzothiazolethione (MBT) No substituents C₇H₅NS₂ Fungicide (CAS 149-30-4); industrial applications

Physical and Chemical Properties

  • Melting Points :

    • DMABT derivatives (e.g., 5,6-dimethyl) exhibit higher melting points (~187–190°C) compared to benzoxazole-2-thione analogs (157–159°C), highlighting the influence of sulfur vs. oxygen heteroatoms on lattice stability .
    • Ethoxy-substituted derivatives (e.g., 6-ethoxy-) melt at 198–200°C, likely due to increased molecular weight and hydrogen bonding .
  • Reactivity :

    • Nitro-substituted derivatives (e.g., 6-nitro-) exhibit enhanced electrophilicity, making them intermediates in azo dye synthesis .
    • DMABT’s methyl groups enhance steric hindrance, reducing unwanted side reactions in organic synthesis compared to unsubstituted MBT .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) logP Molecular Weight (g/mol)
DMABT Not reported ~2.5* 195.3
5,6-Dimethyl variant 187–190 - 195.3
6-Ethoxy variant 198–200 - 211.3
4,5,7-Trifluoro variant Not reported - 221.22
6-Nitro variant Not reported 2.493 212.25

*Estimated based on structural analogs.

Biological Activity

4,6-Dimethyl-2(3H)-benzothiazolethione is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, and anticancer properties, alongside its mechanisms of action and potential applications in medicine and industry.

Overview of Biological Activities

The compound has been studied extensively for various biological activities, which can be summarized as follows:

  • Antimicrobial Properties : It has shown effectiveness against a range of pathogens, including bacteria and fungi.
  • Antifungal Activity : Research indicates that it can inhibit the growth of certain fungal strains.
  • Antiviral Effects : Preliminary studies suggest potential antiviral properties against specific viruses.
  • Anticancer Potential : There is ongoing research into its ability to interfere with cancer cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound binds to enzymes and receptors, impacting their activity. Notably, it may inhibit enzymes involved in DNA replication and protein synthesis, crucial for pathogen survival and proliferation.
  • Pathways Involved : It modulates key signaling pathways related to cell proliferation and apoptosis. This modulation can lead to the inhibition of tumor growth and the induction of cell death in cancer cells.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar benzothiazole derivatives can be beneficial. The following table summarizes the biological activities of selected compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAntiviral ActivityAnticancer Activity
This compoundModerateYesPreliminaryPromising
2-Chloro-4,6-dimethyl-1,3-benzothiazoleHighModerateNoModerate
Benzothiazole Derivative XHighHighYesHigh

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list . The compound's minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, it was found to significantly reduce cell viability in breast cancer cells by up to 70% at certain concentrations .
  • Fungal Inhibition : A recent investigation revealed that the compound effectively inhibited Candida albicans growth in a dose-dependent manner, suggesting its potential as an antifungal agent.

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